molecular formula C18H22N2O3S B4714218 5-(2,3-dimethoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one

5-(2,3-dimethoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one

Cat. No. B4714218
M. Wt: 346.4 g/mol
InChI Key: BQNAGNASGSDMJM-PTNGSMBKSA-N
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Description

5-(2,3-dimethoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DM-1, and it is a thiazole derivative that has been synthesized and studied extensively in recent years.

Mechanism of Action

The mechanism of action of DM-1 is not fully understood, but it is believed to involve the inhibition of microtubule polymerization. Microtubules are essential for cell division, and the inhibition of microtubule polymerization can lead to cell cycle arrest and apoptosis. DM-1 has been shown to bind to the colchicine site on tubulin, which disrupts microtubule polymerization and leads to cell death.
Biochemical and Physiological Effects
DM-1 has been shown to have various biochemical and physiological effects. In cancer cells, DM-1 induces cell cycle arrest and apoptosis, leading to the death of cancer cells. In neuroprotection, DM-1 has been shown to have a protective effect against neurotoxicity induced by various agents, including glutamate and hydrogen peroxide. In antiviral activity, DM-1 has been shown to inhibit the replication of various viruses, including HIV and HCV.

Advantages and Limitations for Lab Experiments

DM-1 has several advantages for lab experiments, including its high purity and stability. DM-1 can be synthesized in large quantities, making it suitable for various applications. However, DM-1 also has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of DM-1. One potential application is in the development of new cancer therapies. DM-1 has shown promising results as a cytotoxic agent, and further studies could lead to the development of new cancer drugs. Another potential application is in the development of new neuroprotective agents. DM-1 has shown a protective effect against neurotoxicity, and further studies could lead to the development of new drugs for the treatment of neurodegenerative diseases. Finally, DM-1 has shown antiviral activity, and further studies could lead to the development of new antiviral drugs.

Scientific Research Applications

DM-1 has been studied extensively for its potential applications in various fields, including cancer therapy, neuroprotection, and antiviral activity. In cancer therapy, DM-1 has shown promising results as a cytotoxic agent, targeting cancer cells and inducing apoptosis. In neuroprotection, DM-1 has been shown to have a protective effect against neurotoxicity induced by various agents. In antiviral activity, DM-1 has been shown to inhibit the replication of various viruses, including HIV and HCV.

properties

IUPAC Name

(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-12-7-9-20(10-8-12)18-19-17(21)15(24-18)11-13-5-4-6-14(22-2)16(13)23-3/h4-6,11-12H,7-10H2,1-3H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNAGNASGSDMJM-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=O)C(=CC3=C(C(=CC=C3)OC)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C2=NC(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666837
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2,3-dimethoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one
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5-(2,3-dimethoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one
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5-(2,3-dimethoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one
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5-(2,3-dimethoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one

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